molecular formula C24H22N6O4S B11390336 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11390336
M. Wt: 490.5 g/mol
InChI Key: VAYQBBSXBLTMJD-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a pyrimidine ring, a sulfonamide group, and a pyridazine ring

Properties

Molecular Formula

C24H22N6O4S

Molecular Weight

490.5 g/mol

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C24H22N6O4S/c1-15-4-8-19(9-5-15)30-13-12-21(31)23(28-30)24(32)27-18-6-10-20(11-7-18)35(33,34)29-22-14-16(2)25-17(3)26-22/h4-14H,1-3H3,(H,27,32)(H,25,26,29)

InChI Key

VAYQBBSXBLTMJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=NC(=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine derivative, followed by the introduction of the sulfonamide group. The final step involves the formation of the pyridazine ring through cyclization reactions.

    Preparation of Pyrimidine Derivative: The synthesis begins with the preparation of 2,6-dimethylpyrimidine-4-amine. This can be achieved through the reaction of acetylacetone with guanidine in the presence of a base.

    Introduction of Sulfonamide Group: The pyrimidine derivative is then reacted with 4-aminobenzenesulfonamide under suitable conditions to introduce the sulfonamide group.

    Formation of Pyridazine Ring: The final step involves the cyclization of the intermediate compound with 4-methylbenzoyl chloride to form the pyridazine ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biological pathways. The pyrimidine and pyridazine rings can interact with nucleic acids or proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide

Uniqueness

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to the presence of both pyrimidine and pyridazine rings, which provide a distinct set of chemical and biological properties. The combination of these rings with the sulfonamide group enhances its potential for diverse applications in medicinal chemistry and materials science.

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